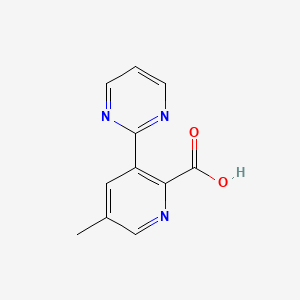![molecular formula C14H14ClN2O4- B13990132 3-[2-(3-Nitrophenoxy)ethoxy]aniline CAS No. 19157-76-7](/img/structure/B13990132.png)
3-[2-(3-Nitrophenoxy)ethoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-Nitrophenoxy)ethoxy]aniline is an organic compound with the molecular formula C14H14N2O4 It is characterized by the presence of a nitrophenoxy group attached to an ethoxy chain, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Nitrophenoxy)ethoxy]aniline typically involves a multi-step process. One common method starts with the nitration of phenol to produce 3-nitrophenol. This is followed by the etherification of 3-nitrophenol with ethylene glycol to form 3-(2-hydroxyethoxy)nitrobenzene. Finally, the reduction of the nitro group and subsequent amination yields this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-[2-(3-Nitrophenoxy)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-[2-(3-Aminophenoxy)ethoxy]aniline.
Substitution: Formation of various substituted derivatives depending on the substituent used.
科学的研究の応用
3-[2-(3-Nitrophenoxy)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 3-[2-(3-Nitrophenoxy)ethoxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-[2-(4-Nitrophenoxy)ethoxy]aniline: Similar structure but with the nitro group in the para position.
3-[2-(2-Nitrophenoxy)ethoxy]aniline: Similar structure but with the nitro group in the ortho position.
3-[2-(3-Methoxyphenoxy)ethoxy]aniline: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
3-[2-(3-Nitrophenoxy)ethoxy]aniline is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
特性
CAS番号 |
19157-76-7 |
|---|---|
分子式 |
C14H14ClN2O4- |
分子量 |
309.72 g/mol |
IUPAC名 |
3-[2-(3-nitrophenoxy)ethoxy]aniline;chloride |
InChI |
InChI=1S/C14H14N2O4.ClH/c15-11-3-1-5-13(9-11)19-7-8-20-14-6-2-4-12(10-14)16(17)18;/h1-6,9-10H,7-8,15H2;1H/p-1 |
InChIキー |
QJGNOGFZTHMJKZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)[N+](=O)[O-])N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)
![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)


![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)


![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)

